Onvansertib - 1034616-18-6

Onvansertib

Catalog Number: EVT-277515
CAS Number: 1034616-18-6
Molecular Formula: C24H27F3N8O3
Molecular Weight: 532.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Onvansertib, also known as PCM-075, is a small molecule inhibitor of Polo-like kinase 1 (PLK1) currently under investigation for its potential in cancer treatment. [] It acts as a highly selective ATP-competitive inhibitor of PLK1. [, ] In scientific research, onvansertib is used as a tool to study the role of PLK1 in various cellular processes, including cell cycle regulation, DNA damage response, and tumorigenesis. Its use extends to in vitro studies on cancer cell lines, in vivo studies on animal models, and clinical trials investigating its safety and efficacy in human cancer patients.

Future Directions
  • Biomarker Development: Further research is needed to identify and validate predictive biomarkers for onvansertib response, allowing for patient stratification and personalized treatment approaches. Ongoing studies are investigating the association between genomic alterations, gene expression signatures, and clinical outcomes in different cancer types. [, , ]
  • Mechanism of Action Exploration: A deeper understanding of the molecular mechanisms underlying onvansertib's activity, its interactions with other pathways, and the development of resistance is crucial for optimizing its clinical use and developing strategies to overcome resistance. Studies focusing on the crosstalk between PLK1 and angiogenesis, hypoxia pathways, and DNA repair mechanisms are warranted. [, , ]
  • Combination Therapies: Investigating the potential of onvansertib in combination with other targeted therapies or chemotherapeutic agents is a promising avenue for enhancing its efficacy and overcoming resistance mechanisms. Ongoing and future trials will explore combinations with PI3K inhibitors, PARP inhibitors, CDK4/6 inhibitors, and other agents in various cancer types. [, , , ]
  • Expansion to Other Cancers: Given its promising preclinical and clinical activity in various cancers, exploring onvansertib's potential in other malignancies with high PLK1 expression or specific vulnerabilities to PLK1 inhibition is warranted. This includes exploring its use in head and neck squamous cell carcinoma, medulloblastoma, pancreatic ductal adenocarcinoma, and other solid tumors. [, , , ]

Paclitaxel

  • Relevance: Several research papers discuss the synergistic effects of combining Onvansertib with Paclitaxel in treating various cancers. The combination has shown enhanced anti-tumor activity compared to either drug alone in preclinical models of Hormone Receptor-positive (HR+) breast cancer, Small Cell Lung Cancer (SCLC), and ovarian cancer [, , , , , ]. This synergistic effect is attributed to Onvansertib's ability to enhance Paclitaxel's efficacy and overcome resistance mechanisms.

Palbociclib

  • Relevance: Research highlights Onvansertib's potential in overcoming resistance to Palbociclib in HR+ breast cancer [, ]. The papers suggest that Onvansertib, in combination with other therapies, could be a promising strategy for patients who have developed resistance to Palbociclib.

Alpelisib

  • Relevance: Research suggests that combining Onvansertib with Alpelisib can overcome Palbociclib resistance in PIK3CA-mutated HR+ breast cancer []. The combination showed superior anti-tumor activity compared to single agents in preclinical models, suggesting potential as a combination therapy for patients with PIK3CA-mutant HR+ breast cancer.

Cetuximab

  • Relevance: Studies demonstrate Onvansertib's potential in combination with Cetuximab for treating RAS wild-type colorectal cancer []. The combination showed promising anti-tumor activity in preclinical models, suggesting it could be a viable treatment option.

Decitabine

  • Relevance: Research indicates that Onvansertib, in combination with Decitabine, shows promising safety and efficacy in treating relapsed or refractory AML [, , , ]. This combination could offer a new therapeutic option for patients with this challenging disease.

Abiraterone

  • Relevance: Studies demonstrate that combining Onvansertib with Abiraterone synergistically kills cancer cells from various tumor types, including mCRPC, independently of androgen receptor signaling [, , , , , , ]. This synergistic effect is attributed to Abiraterone's ability to induce defects in mitosis, making cells more susceptible to the anti-mitotic effects of Onvansertib.

Olaparib

  • Relevance: Research indicates that combining Onvansertib with Olaparib can overcome PARP inhibitor resistance in BRCA1-mutated high-grade serous ovarian cancer (HGSOC) []. The combination significantly increased survival in preclinical models, highlighting its potential as a therapeutic strategy for overcoming PARP inhibitor resistance.

Lurbinectedin

  • Relevance: Research investigates the combination of Onvansertib and Lurbinectedin as a potential treatment for SCLC, but the combination was not found to be synergistic [].

BAY1895344 and AZD6738

  • Relevance: Similar to Lurbinectedin, the combinations of Onvansertib with BAY1895344 and AZD6738 were explored as treatments for SCLC but did not exhibit synergistic effects [].

Irinotecan

  • Relevance: Preclinical studies demonstrated that Onvansertib has synergistic anti-tumor activity with Irinotecan in a KRAS-mutant xenograft model []. This finding supports the potential of Onvansertib in combination with Irinotecan as a therapeutic option for KRAS-mutant cancers.

5-Fluorouracil (5-FU)

  • Relevance: Preclinical studies demonstrated that Onvansertib has synergistic activity with 5-FU in colorectal cancer models [].

Volasetib

  • Relevance: Volasetib was investigated alongside Onvansertib in mEOC cell lines. While it showed similar effects to Onvansertib in vitro, the research primarily focused on Onvansertib for in vivo and combination studies [].
Overview

Onvansertib is a next-generation, highly selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase involved in cell cycle regulation. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly acute myeloid leukemia and medulloblastoma. Onvansertib operates by disrupting the normal function of PLK1, which is crucial for cell division and proliferation.

Source

Onvansertib was developed through collaborative efforts in pharmaceutical research, with significant studies published in journals focusing on oncology and pharmacology. It is currently under investigation in clinical trials to evaluate its efficacy and safety in combination with other therapies for cancer treatment.

Classification

Onvansertib is classified as an anti-cancer agent, specifically targeting PLK1. It falls under the category of small molecule inhibitors that modulate protein functions critical for tumor growth and survival.

Synthesis Analysis

The synthesis of Onvansertib involves complex organic chemistry techniques aimed at achieving high purity and yield. The compound is synthesized using methods that include:

  • Chemical Reagents: High-performance liquid chromatography (HPLC) grade solvents such as methanol and acetonitrile are utilized.
  • Chromatographic Techniques: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is employed to develop and validate the analytical method for quantifying Onvansertib in biological samples .
  • Purity Assessment: The purity of Onvansertib is typically confirmed to be above 99%, ensuring its suitability for clinical applications.
Molecular Structure Analysis

Onvansertib's molecular structure is characterized by its ability to selectively inhibit PLK1. The specific structural data includes:

  • Molecular Formula: C₁₈H₁₉N₅O
  • Molecular Weight: Approximately 317.37 g/mol
  • Structural Features: Onvansertib contains a central core that facilitates binding to the ATP-binding site of PLK1, leading to its inhibitory effects.

The structure allows for high specificity towards PLK1, minimizing off-target effects that are common with less selective inhibitors.

Chemical Reactions Analysis

Onvansertib undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  • Inhibition Reaction: Onvansertib binds to the ATP-binding site of PLK1, preventing the phosphorylation of target substrates that are crucial for cell cycle progression.
  • Metabolic Reactions: It is metabolized primarily in the liver, where it may undergo oxidation and conjugation reactions, impacting its pharmacokinetic profile.

These reactions are critical for understanding both the efficacy and safety profile of Onvansertib as a therapeutic agent.

Mechanism of Action

The mechanism by which Onvansertib exerts its effects involves several key processes:

  • PLK1 Inhibition: By inhibiting PLK1, Onvansertib disrupts critical phases of the cell cycle, particularly G2/M transition. This leads to cell cycle arrest and apoptosis in cancer cells .
  • Impact on Cell Proliferation: Studies have shown that Onvansertib significantly reduces the proliferation of cancer cells by downregulating cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
  • Induction of Apoptosis: The compound enhances apoptosis through increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Physical and Chemical Properties Analysis

Onvansertib exhibits several important physical and chemical properties:

  • Solubility: The solubility profile is essential for its bioavailability; studies indicate favorable solubility in aqueous solutions.
  • Stability: Onvansertib demonstrates stability under physiological conditions, which is crucial for maintaining therapeutic efficacy.
  • Half-life: The compound has a relatively short half-life (~24 hours), allowing for flexible dosing schedules .

These properties contribute to its potential as a therapeutic agent in oncology.

Applications

Onvansertib has several promising applications in scientific research and clinical settings:

  • Cancer Treatment: Primarily investigated for its use in treating acute myeloid leukemia and medulloblastoma, where it shows potential as a monotherapy or in combination with other agents like chemotherapy or radiation therapy .
  • Research Tool: Used in laboratory settings to study PLK1-related pathways and their implications in cancer biology.
  • Combination Therapies: Ongoing studies are exploring the efficacy of Onvansertib when combined with other inhibitors, such as AKT inhibitors or PARP inhibitors, to enhance anti-tumor responses .

Properties

CAS Number

1034616-18-6

Product Name

Onvansertib

IUPAC Name

1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide

Molecular Formula

C24H27F3N8O3

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31)

InChI Key

QHLVBNKYJGBCQJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

PCM-075; PCM 075; PCM075; NMS1286937; NMS 1286937; NMS-1286937; NMS-P937; NMS-P-937; NMS-P 937; Onvansertib

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.